Ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane

描述

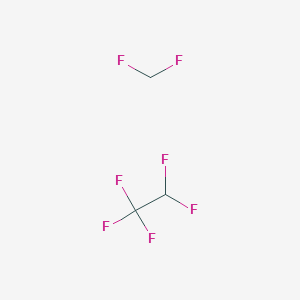

Ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane is a chemical compound that consists of a mixture of 1,1,1,2,2-pentafluoroethane and difluoromethane. This compound is often used in various industrial applications due to its unique properties, such as its stability and low toxicity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane typically involves the fluorination of ethane derivatives. The reaction conditions often require the use of fluorinating agents such as hydrogen fluoride or elemental fluorine under controlled temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where ethane derivatives are fluorinated using hydrogen fluoride or elemental fluorine. The reaction is carefully monitored to ensure the desired product is obtained with high purity .

化学反应分析

Types of Reactions

Ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different fluorinated products.

Reduction: It can be reduced under specific conditions to yield less fluorinated derivatives.

Substitution: The compound can participate in substitution reactions where one or more fluorine atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher fluorinated ethane derivatives, while reduction can produce less fluorinated compounds .

科学研究应用

Refrigeration Applications

One of the primary uses of Ethane, 1,1,1,2,2-pentafluoro- is as a refrigerant. It is often utilized in commercial and domestic refrigeration systems due to its favorable thermodynamic properties.

Key Uses:

- Refrigeration Systems : Commonly used in air conditioning units and chillers as a replacement for ozone-depleting substances like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) .

- Low Global Warming Potential (GWP) : Compared to traditional refrigerants, HFC-125 has a lower GWP, making it an environmentally friendly option for cooling applications .

Aerosol Propellants

Ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane is also employed as an aerosol propellant. Its low boiling point allows it to vaporize quickly and efficiently propel products from aerosol cans.

Key Uses:

- Personal Care Products : Used in deodorants and hair sprays to ensure even distribution of the product .

- Household Cleaners : Acts as a propellant in various cleaning products to facilitate application .

Industrial Applications

Beyond refrigeration and aerosol propellants, this compound finds utility in several industrial processes.

Key Uses:

- Foam Blowing Agents : Employed in the production of polyurethane foams used for insulation materials .

- Fire Suppression Systems : HFC-125 is utilized in fire extinguishing agents due to its effectiveness in suppressing flames without leaving residue .

- Solvent Applications : It serves as a solvent in specialized applications where traditional solvents may not be effective or safe .

Case Study 1: Refrigeration Efficiency

A study conducted by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) assessed the environmental impact of HFCs like Ethane, 1,1,1,2,2-pentafluoro-. The findings indicated that using HFCs significantly reduces ozone layer depletion compared to CFCs while maintaining high energy efficiency in refrigeration systems .

Case Study 2: Aerosol Propellant Performance

Research published by the American Chemical Society demonstrated that formulations containing HFC-125 provide superior performance as aerosol propellants compared to traditional hydrocarbons. The study highlighted improved stability and lower flammability risks associated with these compounds .

作用机制

The mechanism by which ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane exerts its effects involves interactions with various molecular targets. The fluorine atoms in the compound can form strong bonds with other atoms, leading to changes in the structure and function of molecules it interacts with. These interactions can affect various pathways and processes within biological systems .

相似化合物的比较

Similar Compounds

1,1,1,2-Tetrafluoroethane: Another fluorinated ethane derivative with similar properties.

1,1,1-Trifluoroethane: A compound with fewer fluorine atoms but similar chemical behavior.

Difluoromethane: A simpler fluorinated methane derivative that is part of the mixture.

Uniqueness

Ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane is unique due to its specific combination of fluorinated ethane and methane derivatives. This mixture provides a balance of properties that make it suitable for various applications, such as its stability, low toxicity, and effectiveness as a refrigerant .

生物活性

Ethane, 1,1,1,2,2-pentafluoro-, mixed with difluoromethane (often referred to in industrial contexts as a refrigerant blend), has garnered attention due to its unique chemical properties and potential biological effects. This article explores the biological activity of this compound through a detailed examination of its toxicity, biotransformation, and environmental impact.

Ethane, 1,1,1,2,2-pentafluoro- (CHF2CF3) is a fluorinated hydrocarbon that is primarily used as a refrigerant. It is often mixed with difluoromethane (CH2F2) for various applications. The molecular structure contributes to its stability and low reactivity under normal conditions.

Toxicity Studies

Research indicates that ethane-based compounds exhibit low toxicity levels. For instance:

- Inhalation studies have shown that exposure to high concentrations can lead to reversible effects such as respiratory depression and cardiac sensitization at very high doses .

- A study involving rat models demonstrated that exposure to 1,1,1,3,3-pentafluoropropane (a related compound) resulted in mild myocarditis without significant histopathological changes in other organs .

Biotransformation

The biotransformation of ethane and its derivatives has been studied to understand their metabolic pathways:

- In vitro studies using rat liver microsomes indicated that the major metabolite formed during the metabolism of 1,1,1,3,3-pentafluoropropane was 3,3,3-trifluoropropionic acid. This metabolite was associated with cardiotoxic effects .

- The degradation of fluorinated compounds by microbial action has also been documented. Bacteria and fungi can transform these compounds under anaerobic conditions .

Environmental Impact

The environmental implications of using fluorinated compounds like ethane mixtures are significant due to their potential contribution to greenhouse gas emissions:

- Ethane and difluoromethane have relatively high global warming potentials (GWPs), necessitating careful management and regulation .

- The persistence of these compounds in the atmosphere raises concerns about their long-term ecological effects.

Case Study 1: Cardiotoxicity Assessment

A study focused on the cardiotoxic effects of inhaling high concentrations of related fluorinated hydrocarbons revealed that repeated exposure could lead to increased incidence of myocarditis in laboratory animals. This finding underscores the need for comprehensive safety evaluations for workers exposed to these substances in industrial settings .

Case Study 2: Microbial Degradation

Research into the microbial degradation pathways for fluorinated compounds has shown that certain bacteria can effectively break down these substances under anaerobic conditions. This highlights a potential bioremediation strategy for environments contaminated with fluorinated gases .

Summary Table of Biological Effects

属性

IUPAC Name |

difluoromethane;1,1,1,2,2-pentafluoroethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF5.CH2F2/c3-1(4)2(5,6)7;2-1-3/h1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYMJWSPQWGSOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)F.C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133023-17-3 | |

| Record name | HFC 410a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133023-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。